molecular formula C12H9N3O7 B3868834 5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3868834
M. Wt: 307.22 g/mol
InChI Key: GZXLKOCDOQWOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HMBP, is a synthetic compound that has been widely studied for its potential applications in scientific research. HMBP is a pyrimidine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not yet fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in the body. 5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation, and the protection of neuronal cells from damage. In addition, 5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antioxidant properties and to be a potential treatment for oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be easily synthesized. However, 5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, including further investigation of its mechanism of action, its potential as a therapeutic agent for various diseases, and its use as a tool for studying cellular signaling pathways. In addition, future research could focus on developing more efficient synthesis methods for 5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and improving its solubility and bioavailability.
In conclusion, 5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound that has been widely studied for its potential applications in scientific research. Its biochemical and physiological effects, as well as its potential as a therapeutic agent, make it an important area of investigation for future research.

Scientific Research Applications

5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for a variety of scientific research applications, including its potential as an antitumor agent, an anti-inflammatory agent, and an antioxidant. In addition, 5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects and to be a potential treatment for Alzheimer's disease.

properties

IUPAC Name

5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O7/c1-22-8-4-5(3-7(9(8)16)15(20)21)2-6-10(17)13-12(19)14-11(6)18/h2-4,16H,1H3,(H2,13,14,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXLKOCDOQWOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

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